molecular formula C9H13N3O B12969259 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole CAS No. 1225218-55-2

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole

Cat. No.: B12969259
CAS No.: 1225218-55-2
M. Wt: 179.22 g/mol
InChI Key: CZYRHCJXUASSEX-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole: is a heterocyclic compound that features a unique combination of a cyclopropyl group, a pyrrolidine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a hydrazide with a carboxylic acid derivative to form the oxadiazole ring. The cyclopropyl and pyrrolidine groups are introduced through subsequent steps involving cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the nature of the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-5-(pyrrolidin-3-yl)pyrimidine
  • 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-thiadiazole

Uniqueness

2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,3,4-oxadiazole is unique due to its specific combination of functional groups and ring structures

Properties

CAS No.

1225218-55-2

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-cyclopropyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole

InChI

InChI=1S/C9H13N3O/c1-2-6(1)8-11-12-9(13-8)7-3-4-10-5-7/h6-7,10H,1-5H2

InChI Key

CZYRHCJXUASSEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCNC3

Origin of Product

United States

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